trans-4-Aminocyclohexanecarboxylic acid
Overview
Description
trans-4-Aminocyclohexanecarboxylic acid: is a stereoisomer of 4-aminocyclohexanecarboxylic acid, characterized by the amino group and carboxylic acid group being in a trans configuration on the cyclohexane ring
Mechanism of Action
Target of Action
It is known that this compound is used as a building block for the preparation of cyclic peptides .
Mode of Action
4-Aminocyclohexanecarboxylic acid acts as a rigid stretcher building block for the preparation of cyclic peptides . These peptides self-assemble to form peptide nanotubes with large diameter and hydrophobic pores . The hydrophobic properties of the resulting nanotubes, provided by the two methylene groups per δ-residue, allow the encapsulation of other molecules .
Biochemical Pathways
The compound’s role in the formation of cyclic peptides and peptide nanotubes suggests it may influence protein synthesis and structure .
Result of Action
The molecular and cellular effects of 4-Aminocyclohexanecarboxylic acid’s action primarily involve the formation of peptide nanotubes with large diameter and hydrophobic pores . These nanotubes can encapsulate other molecules, suggesting potential applications in drug delivery .
Action Environment
The compound’s role in the formation of hydrophobic peptide nanotubes suggests that it may be influenced by factors affecting protein synthesis and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-aminocyclohexanecarboxylic acid typically involves the hydrogenation of p-nitrophenylacetic acid. This process can be carried out using a Raney nickel catalyst under alkaline conditions at temperatures ranging from 130°C to 160°C . The reaction yields a mixture of cis and trans isomers, which can be separated by recrystallization from aqueous acetone .
Industrial Production Methods: For industrial production, a one-pot method has been developed that involves reacting 4-aminobenzoic acid derivatives under basic conditions with a suitable catalyst and solvent mixture. This method achieves a trans ratio of more than 75% and uses low hydrogen pressure, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: trans-4-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Chemistry: trans-4-Aminocyclohexanecarboxylic acid is used as a building block in the synthesis of various pharmacologically active compounds, such as glimepiride .
Biology: In biological research, it is used to study the binding sites in plasminogen, acting as a lysine analogue .
Industry: In the industrial sector, it is used as an intermediate in organic synthesis, particularly in the production of peptide-like derivatives .
Comparison with Similar Compounds
cis-4-Aminocyclohexanecarboxylic acid: The cis isomer has different spatial arrangement of the amino and carboxylic groups, leading to different chemical and biological properties.
4-Aminobenzoic acid: A precursor in the synthesis of trans-4-aminocyclohexanecarboxylic acid.
Uniqueness: this compound is unique due to its trans configuration, which imparts distinct stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specific pharmacologically active molecules and in research applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGLYHKYPNTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901273 | |
Record name | NoName_367 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-53-0, 3685-23-2, 3685-25-4 | |
Record name | 4-Aminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1776-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-4-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxylic acid, 4-amino-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3685-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3685-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-amino | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cis-4-amino-1-cyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-Aminocyclohexanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ACCA?
A1: The molecular formula of ACCA is C7H13NO2, and its molecular weight is 143.18 g/mol.
Q2: How do the cis and trans isomers of ACCA differ structurally?
A2: The cis and trans isomers of ACCA differ in the spatial orientation of the amino and carboxylic acid groups relative to the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.
Q3: How can the cis and trans isomers of ACCA be separated?
A: The cis and trans isomers of ACCA can be separated by fractional recrystallization. []
Q4: What is the hydrogen bonding pattern observed in cis-4-aminocyclohexanecarboxylate hemihydrate?
A: In cis-4-aminocyclohexanecarboxylate hemihydrate, the ACCA exists as a zwitterion. The crystal structure reveals a sandwich structure formed by two amino acid units linked by head-to-tail hydrogen bonds. These motifs are further connected by N+-H...O-C-O- hydrogen bonds forming helicoidal chains along the c-axis. Water molecules participate in O-H...O hydrogen bonding with these chains. []
Q5: What is the primary mechanism of action of ACCA in biological systems?
A: ACCA primarily acts as a conformationally constrained substitute for amino acids, influencing the structure and activity of peptides and proteins. [, ]
Q6: How does the incorporation of ACCA affect the activity of Dynorphin A analogues?
A: Incorporating cis- or trans-ACCA into Dynorphin A-(1-13)-NH2 at the Gly2-Gly3 position results in analogues with modest affinity for kappa opioid receptors and modest kappa-receptor selectivity. [, ]
Q7: Can ACCA be used to develop selective protein kinase inhibitors?
A: Yes. ACCA analogues of a peptide inhibitor targeting myosin light chain kinase (MLCK) retained affinity and selectivity for MLCK over other kinases, demonstrating the potential for ACCA in developing selective kinase inhibitors. []
Q8: Does ACCA exhibit antistaphylococcal activity?
A: While ACCA itself has not been directly reported to have antistaphylococcal activity, certain derivatives, such as cis- and trans-guanidinocyclohexanecarboxylic acid, show promising activity against Staphylococcus aureus infections in mice. []
Q9: How does the stereochemistry of ACCA (cis vs. trans) influence its biological activity?
A: The stereochemistry of ACCA plays a crucial role in its biological activity. For example, in Dynorphin A analogues, both cis- and trans-ACCA impart kappa opioid receptor selectivity, but the cis isomer demonstrates weaker opioid activity compared to the trans isomer. [, ] Similarly, in deltorphin C analogues, the cis-3-ACCA isomers exhibit greater δ-opioid receptor affinity and selectivity compared to the trans isomers. []
Q10: How does the position of ACCA incorporation within a peptide sequence affect its activity?
A: The position of ACCA within a peptide sequence is crucial for its activity. For example, in deltorphin C analogues, placing ACCA at position 2 within the "message" sequence is tolerated, while other positions may disrupt the peptide's interaction with the receptor. []
Q11: What analytical techniques are used to characterize and quantify ACCA?
A: Common techniques for characterizing ACCA include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a sensitive method for quantifying ACCA in biological samples. []
Q12: What are some promising areas for future research on ACCA?
A12: Future research on ACCA could explore:
- Exploring the potential of ACCA as a building block for novel self-assembling peptide nanotubes. [] This could lead to applications in drug delivery and nanotechnology.
- Developing efficient and environmentally friendly synthesis routes for ACCA and its derivatives. [] This is crucial for its large-scale production and applications.
- Investigating the immunogenicity and potential immune responses elicited by ACCA and its derivatives. This is particularly relevant for its applications in peptide-based therapeutics. []
- Evaluating the biocompatibility and biodegradability of ACCA and its derivatives to determine their suitability for biomedical applications. []
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